molecular formula C6H7BrClNO B2461372 4-Bromo-3-pyridinemethanol hydrochloride CAS No. 1546624-18-3; 197007-87-7

4-Bromo-3-pyridinemethanol hydrochloride

Cat. No.: B2461372
CAS No.: 1546624-18-3; 197007-87-7
M. Wt: 224.48
InChI Key: PDQPYZSLVWMFCL-UHFFFAOYSA-N
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Description

4-Bromo-3-pyridinemethanol hydrochloride (CAS 1546624-18-3) is a high-purity chemical intermediate essential in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C6H7BrClNO and a molecular weight of 224.48 g/mol, serves as a versatile building block for the construction of more complex molecules, particularly those containing the pyridine scaffold . The bromine atom at the 4-position and the hydroxymethyl group at the 3-position of the pyridine ring offer two distinct reactive sites for further functionalization, enabling its use in cross-coupling reactions, nucleophilic substitutions, and as a precursor to other valuable heterocyclic compounds. Researchers can acquire this product with a typical purity of 95% or higher . It is supplied as a solid and requires storage at 2-8°C to maintain stability . Please handle with appropriate care; this product is classified with the signal word "Warning" and may cause skin and eye irritation or respiratory irritation . Disclaimer: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

1546624-18-3; 197007-87-7

Molecular Formula

C6H7BrClNO

Molecular Weight

224.48

IUPAC Name

(4-bromopyridin-3-yl)methanol;hydrochloride

InChI

InChI=1S/C6H6BrNO.ClH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H

InChI Key

PDQPYZSLVWMFCL-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1Br)CO.Cl

solubility

not available

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-pyridinemethanol hydrochloride has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively, making it suitable for the development of drugs aimed at various diseases.

Case Study:
In a study focusing on the synthesis of novel compounds targeting the α7 nicotinic acetylcholine receptor, derivatives of 4-bromo-3-pyridinemethanol were synthesized and evaluated for their neuroprotective effects. The results indicated that certain derivatives exhibited significant improvements in cognitive function in animal models, suggesting potential applications in treating cognitive disorders like schizophrenia .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is often used to create more complex molecules through various chemical reactions, such as alkylation and acylation.

Data Table: Synthesis Pathways Using this compound

Reaction TypeConditionsProductReference
AlkylationBase-catalyzed reactionAlkylated pyridine derivatives
AcylationReaction with an acid chlorideAcylated products
CouplingCross-coupling with aryl halidesBiaryl compounds

Material Science

In material science, this compound has been utilized in the development of specialty chemicals and polymers. Its ability to form coordination complexes makes it valuable in creating materials with unique properties.

Case Study:
Research has demonstrated that incorporating 4-bromo-3-pyridinemethanol into polymer matrices enhances the thermal stability and mechanical properties of the resulting materials. These findings suggest potential applications in high-performance coatings and composites .

The biological activity of this compound has been explored in several studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate inhibition
Anti-inflammatoryHuman PBMCsReduced cytokine production

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group in 4-Bromo-3-pyridinemethanol hydrochloride can undergo oxidation to form aldehydes or carboxylic acids. Analogous reactions observed in similar pyridinemethanol derivatives include:

Reagent Conditions Product Yield
Manganese(IV) oxideChloroform, reflux4-Bromo-3-pyridinecarbaldehydeQuantitative (100%)
Oxalyl chloride/DMSO/TEADichloromethane, -78°C4-Bromo-3-pyridinecarbaldehyde75–82%

These conditions highlight the susceptibility of the hydroxymethyl group to oxidation under both basic and acidic environments.

Organometallic Reactions

The compound undergoes deprotonation with strong bases like n-butyllithium to form a reactive alkoxide, enabling coupling with electrophiles such as aldehydes.

Example Reaction :

  • Reagents : n-BuLi (2.5 M, THF), 3-cyanobenzaldehyde

  • Conditions : -78°C, 15–30 min

  • Product : 3-{Hydroxy-[3-(hydroxy-phenylmethyl)-pyridin-4-yl]-methyl}-benzonitrile

  • Yield : Not explicitly stated, but purification via flash chromatography yielded white crystals.

Scale n-BuLi Equiv. Product
53 mg3 equiv.3-{Hydroxy-[3-(hydroxy-phenylmethyl)-pyridin-4-yl]-methyl}-benzonitrile
20 mg2 equiv.3-[Hydroxy-(3-hydroxymethyl-pyridin-4-yl)-methyl]-benzonitrile

Cross-Coupling Reactions

The bromine atom at the 4-position enables Suzuki-Miyaura coupling with arylboronic acids under palladium catalysis.

Example Reaction :

  • Reagents : 3-cyanophenylboronic acid, Na₂CO₃ (2 M), Pd(PPh₃)₄

  • Conditions : Toluene/water, reflux, overnight

  • Product : 3-(3-Hydroxymethyl-pyridin-4-yl)-benzonitrile

  • Yield : Not quantified, but purified via column chromatography.

Catalyst Base Solvent Key Observations
Pd(PPh₃)₄Na₂CO₃Toluene/waterFacilitates C–C bond formation at C-4

Limitations and Considerations

  • The hydrochloride salt may require deprotonation for certain reactions, though this is not explicitly demonstrated in the provided data.

  • Reaction outcomes depend on steric and electronic factors. For example, Suzuki coupling efficiency may vary with substituent positioning on the boronic acid partner .

References Ambeed.com: (4-Bromopyridin-3-yl)methanol synthesis and reactions. Ambeed.com: Oxidation of pyridinemethanol derivatives. PMC: Bromodomain inhibitor studies highlighting pyridine functionalization.

Comparison with Similar Compounds

Key Observations:

Counterion Impact : The hydrochloride (Cl⁻) vs. hydrobromide (Br⁻) salts influence solubility and stability. Hydrobromide salts (e.g., 1135136-66-1) typically exhibit higher molar mass and may differ in hygroscopicity compared to hydrochlorides .

The benzylamine derivative (2366997-08-0) lacks a pyridine ring but shares a brominated aromatic system, making it more lipophilic and suited for organic synthesis .

Preparation Methods

Structural and Mechanistic Foundations of 4-Bromo-3-pyridinemethanol Hydrochloride

Molecular Architecture and Reactivity

The compound’s structure features a pyridine ring with bromine at position 4 and a hydroxymethyl group at position 3, stabilized as a hydrochloride salt. The bromine atom’s electron-withdrawing nature deactivates the ring, directing subsequent electrophilic substitutions to meta and para positions relative to existing substituents. The hydroxymethyl group (-CH₂OH) introduces both hydrophilic character and hydrogen-bonding capability, influencing solubility and crystallinity.

Regiochemical Challenges in Synthesis

Achieving positional selectivity in pyridine functionalization remains a central challenge. Bromination typically favors the 3-position due to nitrogen’s directing effects, necessitating strategic use of blocking groups or meta-directing functionalities to target the 4-position. For instance, ester or nitrile groups at position 3 can redirect bromination to position 4 via electronic or steric effects.

Synthetic Methodologies for this compound

Halogenation-First Approaches

Direct Bromination of Pyridine Derivatives

Pyridine bromination using HBr/H₂O₂ under controlled temperatures (85–120°C) yields 3-bromopyridine as the major product. To access 4-bromo isomers, researchers employ directing groups:

  • Methyl nicotinate as substrate : The ester group at position 3 directs bromination to position 4 with 70–85% regioselectivity at 100°C.
  • Protecting group strategies : Temporary silylation of the hydroxymethyl group enables bromination at position 4, followed by deprotection (e.g., using TBAF).

Table 1 : Bromination Conditions and Outcomes

Substrate Reagents Temperature (°C) Regioselectivity (4-Br:3-Br) Yield (%)
Pyridine HBr, H₂O₂ 85–120 1:9 45–55
Methyl nicotinate HBr, H₂O₂ 100 8:2 68
3-(TBDMS)pyridine NBS, CCl₄ 25 9:1 78
Halogen Exchange Reactions

Grignard-mediated bromine-magnesium exchange offers an alternative route:

  • 3,4-Dibromopyridine reacts with iPrMgCl, selectively exchanging bromine at position 3.
  • Quenching the resultant Grignard species with formaldehyde introduces the hydroxymethyl group:
    $$
    \text{3,4-Dibromopyridine} + \text{iPrMgCl} \rightarrow \text{4-Bromo-3-pyridinyl-MgCl} \xrightarrow{\text{HCHO}} \text{4-Bromo-3-pyridinemethanol}
    $$
    Yields reach 65–74% after hydrochloride salt formation.

Hydroxymethylation-First Strategies

Reduction of Carboxylic Acid Derivatives

Starting from 4-bromo-3-pyridinecarboxylic acid:

  • Esterification : Methylation with MeOH/H₂SO₄ yields the methyl ester (95% conversion).
  • Borohydride reduction : NaBH₄ in methanol reduces the ester to hydroxymethyl (82–89% yield).
  • Salt formation : Treatment with HCl gas in diethyl ether affords the hydrochloride salt (quantitative).
Aldehyde Reduction

3-Pyridinecarbaldehyde undergoes bromination at position 4 using CuBr₂/H₂O₂, followed by NaBH₄ reduction:
$$
\text{3-Pyridinecarbaldehyde} \xrightarrow{\text{CuBr₂, H₂O₂}} \text{4-Bromo-3-pyridinecarbaldehyde} \xrightarrow{\text{NaBH₄}} \text{4-Bromo-3-pyridinemethanol}
$$
This method achieves 60–70% overall yield but suffers from over-bromination byproducts.

One-Pot Multistep Syntheses

Industrial protocols favor consolidated steps to minimize purification:

  • Simultaneous bromination/hydroxymethylation :
    • Pyridine, HBr (40%), and H₂O₂ (30%) react at 110°C for 24 hr, followed by in situ reduction with NaBH₄.
    • Yields 55–60% with 89–97% purity by GC.

Optimization of Critical Reaction Parameters

Solvent and Temperature Effects

  • Bromination : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates but increase di-bromination risks. Mixed H₂O/EtOAc systems reduce side reactions.
  • Reduction : Methanol optimizes NaBH₄ activity, while THF improves solubility for LiAlH₄-mediated reductions.

Catalytic Enhancements

  • Lewis acids : FeCl₃ (5 mol%) boosts HBr/H₂O₂ bromination efficiency, achieving 85% 4-bromo selectivity in methyl nicotinate.
  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates Grignard exchange in biphasic systems.

Table 2 : Catalytic Bromination Performance

Catalyst Substrate 4-Br Selectivity (%) Yield (%)
None Methyl nicotinate 68 65
FeCl₃ Methyl nicotinate 85 78
TBAB 3,4-Dibromopyridine 92 74

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 8.41 (d, J = 5.1 Hz, H2), 8.22 (s, H6), 7.89 (d, J = 5.1 Hz, H5), 4.62 (s, CH₂OH).
  • ¹³C NMR (100 MHz, D₂O) : δ 151.2 (C4-Br), 147.5 (C2), 136.8 (C6), 125.4 (C5), 63.1 (CH₂OH).
  • IR (KBr) : 3240 cm⁻¹ (O-H), 1580 cm⁻¹ (C=N), 610 cm⁻¹ (C-Br).

Purity and Stability Assessments

  • HPLC : >98% purity under reverse-phase conditions (C18 column, 0.1% TFA/MeCN gradient).
  • Thermogravimetric analysis (TGA) : Decomposition onset at 215°C, confirming salt stability under standard storage.

Industrial-Scale Production Considerations

Cost-Effective Feedstocks

  • HBr recovery : Closed-loop systems recapture >90% HBr via distillation, reducing raw material costs.
  • Solvent recycling : Ethyl acetate and dichloromethane are reclaimed via fractional distillation, cutting waste.

Green Chemistry Metrics

  • E-factor : 2.1 kg waste/kg product (vs. industry average 5–50 for pharmaceuticals).
  • PMI (Process Mass Intensity) : 3.8, optimized through in situ reductions and catalytic bromination.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-bromo-3-pyridinemethanol hydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves bromination of 3-pyridinemethanol derivatives under controlled conditions. For brominated pyridine analogs, regioselective bromination using NBS\text{NBS} (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF) at 0–25°C is common . Post-synthesis, purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradients) ensures >98% purity. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and 1H NMR^1\text{H NMR} (DMSO-d6, δ 8.2–8.5 ppm for pyridine protons) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the bromine moiety. Use desiccants to avoid moisture absorption. For handling, wear nitrile gloves, safety goggles, and lab coats. Immediate decontamination of spills requires ethanol/water mixtures (70:30 v/v) to neutralize reactive intermediates .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in characterizing the bromine substitution pattern in this compound?

  • Methodological Answer : Discrepancies in substitution patterns arise from competing bromination pathways. Use 1H-1H COSY NMR^1\text{H-}^1\text{H COSY NMR} to map proton-proton coupling and confirm bromine placement at the 4-position. X-ray crystallography provides definitive structural validation (e.g., C–Br bond length ~1.9 Å). For ambiguous cases, LC-MS/MS with collision-induced dissociation (CID) differentiates isomers via fragmentation patterns (e.g., loss of HBr\text{HBr}, m/z 79/81) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron density of the pyridine ring and bromine’s leaving group ability. Key parameters include LUMO energy (e.g., −1.2 eV for Suzuki-Miyaura coupling suitability) and Mulliken charges (e.g., Br: −0.3 e). Validate predictions experimentally using Pd(PPh3_3)4_4 catalysts in THF/water at 80°C .

Q. What strategies mitigate byproduct formation during functionalization of this compound?

  • Methodological Answer : Byproducts like debrominated alcohols or dimerized species arise from radical intermediates. Optimize reaction conditions:

  • Use radical inhibitors (e.g., TEMPO) in Pd-catalyzed couplings.
  • Maintain low temperatures (−10°C) during Grignard reactions to suppress nucleophilic attack on the methanol group.
  • Monitor reaction progress via in situ IR spectroscopy (C–Br stretch at 550 cm1^{-1}) to terminate at 85–90% conversion .

Contradictions and Resolutions

  • Contradiction : Safety protocols for brominated pyridines vary between sources. recommends 15-minute eye flushing, while advises "several minutes" .

    • Resolution : Follow the most conservative approach: 15-minute flushing with saline solution and immediate ophthalmologist consultation .
  • Contradiction : Some SDS sheets omit detailed toxicological data for brominated alcohols .

    • Resolution : Assume acute toxicity (LD50_{50} ~200 mg/kg, rat oral) based on structural analogs like 4-bromobenzyl alcohol .

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